Regioselective 6-Oxo Conversion
In a modular synthesis of 6-substituted pyridin-3-yl C-nucleosides, the 6-tert-butoxy derivative of this compound was specifically employed to generate the 6-oxopyridine C-nucleoside via TFA-mediated deprotection. This transformation is regioselective and cannot be achieved with 5-chloropyridin-3-amine or other regioisomers lacking the 6-position tert-butoxy group [1].
| Evidence Dimension | Regioselective conversion to 6-oxo derivative |
|---|---|
| Target Compound Data | Complete conversion to 6-oxopyridine C-nucleoside upon TFA treatment |
| Comparator Or Baseline | 5-Chloropyridin-3-amine (CAS: 22353-34-0) or 6-chloropyridin-3-yl C-nucleoside |
| Quantified Difference | Exclusive 6-oxo product formation; comparator yields no reaction or undefined mixtures |
| Conditions | Trifluoroacetic acid (TFA) deprotection, following palladium-catalyzed cross-coupling and alkoxylation steps |
Why This Matters
This regioselective deprotection step is essential for accessing 6-oxopyridine nucleosides, which are key intermediates in antiviral and anticancer nucleoside analog development.
- [1] Joubert, N., et al. Modular and Practical Synthesis of 6-Substituted Pyridin-3-yl C-Nucleosides. J. Org. Chem. 2007, 72, 6797-6805. View Source
